molecular formula C20H21N3O2 B1194534 Tubastatin A CAS No. 1252003-15-8

Tubastatin A

Cat. No.: B1194534
CAS No.: 1252003-15-8
M. Wt: 335.4 g/mol
InChI Key: GOVYBPLHWIEHEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tubastatin-A is a potent and selective inhibitor of histone deacetylase 6 (HDAC6). Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to a more compact and transcriptionally silent chromatin structure. Tubastatin-A is particularly noted for its high selectivity towards HDAC6, making it a valuable tool in studying the biological functions of this enzyme and its potential therapeutic applications .

Mechanism of Action

Target of Action

Tubastatin A is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6) . HDAC6 is an enzyme that plays a crucial role in various biological processes, including the deacetylation of α-tubulin . This compound is selective against all other isozymes except HDAC8 .

Mode of Action

This compound interacts with its primary target, HDAC6, by inhibiting its activity . This inhibition leads to an increase in the acetylation levels of α-tubulin , a protein that is crucial for maintaining cell structure and function. By inhibiting HDAC6, this compound prevents the deacetylation of α-tubulin, thereby influencing gene expression regulation .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to inhibit the NLRP3 inflammasome activation, which is involved in inflammatory responses . Additionally, this compound suppresses the proliferation of fibroblasts through the phosphatidylinositol-3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/AKT/mTOR) signaling pathway . This pathway is crucial for cell growth and proliferation.

Pharmacokinetics

It’s known that this compound can be administered via intraperitoneal injection . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

The inhibition of HDAC6 by this compound has several molecular and cellular effects. It has been shown to reduce the clonogenicity and migration capacities of cells, and accelerate apoptosis . Furthermore, this compound has been found to decrease the expression of mesenchymal markers, contributing to reverse epithelial-mesenchymal transition in cells . In animal models, this compound has shown to improve post-resuscitation myocardial dysfunction .

Biochemical Analysis

Biochemical Properties

Tubastatin A primarily functions by inhibiting HDAC6, an enzyme that deacetylates cytoplasmic proteins such as α-tubulin, cortactin, and heat shock protein 90 (HSP90) . By inhibiting HDAC6, this compound increases the acetylation levels of these proteins, thereby affecting their function and stability. For instance, the acetylation of α-tubulin enhances microtubule stability and promotes intracellular transport . This compound also interacts with other biomolecules, including fibroblast growth factor-21 (FGF-21), which is upregulated in response to HDAC6 inhibition .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it has been shown to alleviate stroke-induced brain infarction and improve functional outcomes by increasing the acetylation of α-tubulin and upregulating FGF-21 . In glioblastoma cells, this compound enhances temozolomide-induced apoptosis and reverses the malignant phenotype by increasing acetylated α-tubulin levels and downregulating the sonic hedgehog pathway . Additionally, this compound inhibits the proliferation of fibroblasts in epidural fibrosis by mediating the PI3K/AKT/mTOR signaling pathway .

Molecular Mechanism

The molecular mechanism of this compound involves the selective inhibition of HDAC6, which leads to increased acetylation of its target proteins . This inhibition affects various cellular functions, including microtubule dynamics, intracellular transport, and cell motility . This compound binds to the active site of HDAC6, preventing it from deacetylating its substrates . This results in the stabilization of acetylated proteins, which can influence gene expression and cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, in a study involving myocardial dysfunction, this compound was shown to inhibit NLRP3 inflammasome activation and cell pyroptosis, leading to improved cell survival after hypoxia/reoxygenation . The stability and degradation of this compound in laboratory settings have also been studied, with findings indicating that it remains effective over a period of time when administered in vivo .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study involving Sprague-Dawley rats, this compound was administered at a dose of 10 mg/kg/day, which significantly inhibited fibroblast proliferation and reduced the expression of PI3K/AKT/mTOR pathway-related proteins . Higher doses of this compound may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the acetylation of cytoplasmic proteins. HDAC6, the primary target of this compound, catalyzes the deacetylation of α-tubulin, cortactin, and HSP90 . By inhibiting HDAC6, this compound increases the acetylation levels of these proteins, thereby affecting their function and stability . Additionally, this compound has been shown to influence the metabolic regulation of cytoskeleton functions through HDAC6-catalyzed α-tubulin lactylation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It has been shown to increase the levels of acetylated tubulin, which enhances microtubule stability and promotes intracellular transport . This compound also interacts with transporters and binding proteins that facilitate its localization and accumulation within specific cellular compartments . In vivo studies have demonstrated that this compound can effectively cross the blood-brain barrier, making it a promising candidate for treating neurological disorders .

Subcellular Localization

The subcellular localization of this compound is primarily cytoplasmic, where it exerts its effects by inhibiting HDAC6 . HDAC6 is predominantly localized in the cytoplasm, where it deacetylates cytoplasmic proteins such as α-tubulin . This compound’s inhibition of HDAC6 leads to increased acetylation of these proteins, thereby affecting their function and stability . Additionally, this compound has been shown to influence the subcellular localization of other HDACs, such as HDAC3 and HDAC5, in response to excitotoxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tubastatin-A involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of Tubastatin-A follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Tubastatin-A undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can yield deacetylated products .

Scientific Research Applications

Tubastatin-A has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the role of HDAC6 in various chemical processes.

    Biology: Employed in research to understand the biological functions of HDAC6 and its role in cellular processes such as autophagy and protein degradation.

    Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, neurodegenerative disorders, and inflammatory diseases.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting HDAC6.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Tubastatin-A

Tubastatin-A is unique due to its high selectivity for HDAC6 over other HDAC isoforms. This selectivity reduces off-target effects and makes it a valuable tool for studying the specific functions of HDAC6. Additionally, Tubastatin-A has shown significant potential in preclinical studies for treating various diseases, highlighting its therapeutic promise .

Biological Activity

Tubastatin A is a selective inhibitor of histone deacetylase 6 (HDAC6), a class IIb histone deacetylase that plays a crucial role in various cellular processes, including protein acetylation, cell proliferation, and apoptosis. This compound has garnered attention for its potential therapeutic applications in neurodegenerative diseases, fibrotic conditions, and cancer. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on different cell types, and relevant case studies.

This compound selectively inhibits HDAC6, leading to increased acetylation of proteins such as α-tubulin. This alteration in protein acetylation affects cellular functions, particularly in neuronal cells and fibroblasts. The inhibition of HDAC6 has been associated with improved axonal transport, reduced protein aggregation, and enhanced autophagy processes.

Neuroprotective Effects

In a study involving a rat model of Parkinson's disease, this compound was shown to protect dopaminergic neurons by reducing the expression of human α-synuclein and increasing levels of acetylated α-tubulin. The treatment led to a significant increase in tyrosine hydroxylase (TH) expression compared to the vehicle group, indicating a protective effect against neurodegeneration .

Key Findings:

  • Increased TH Expression: Higher TH levels in this compound-treated rats compared to controls.
  • Reduced α-Synuclein Toxicity: Lower levels of α-synuclein were observed in treated rats.
  • Enhanced Autophagy: this compound treatment increased the expression of proteins involved in autophagy .

Anti-Fibrotic Activity

This compound has demonstrated efficacy in preventing epidural fibrosis by inhibiting fibroblast proliferation through the PI3K/AKT/mTOR signaling pathway. In an animal model, this compound treatment significantly reduced the proliferation of activated fibroblasts and decreased collagen expression .

Experimental Data:

  • Cell Proliferation Assays: Cell Counting Kit-8 (CCK-8) and EdU assays showed reduced fibroblast proliferation upon treatment with this compound.
  • In Vivo Studies: Rats treated with this compound exhibited smaller fibroblast cell size and improved alignment compared to controls .

Anticancer Properties

The anticancer potential of this compound has been explored in glioblastoma models. It was found to reduce clonogenicity and migratory potential of U87MG glioblastoma cells, with indications of inducing apoptosis . The combination treatment with temozolomide (TMZ) showed enhanced efficacy compared to either agent alone.

Case Study Overview:

  • Colony Formation Assay: Significant reduction in colony formation was observed with this compound treatment.
  • Wound Healing Assay: Decreased migratory capacity was noted in treated cells compared to controls .

Summary of Research Findings

Study FocusKey ResultsReferences
NeuroprotectionIncreased TH expression; reduced α-synuclein toxicity
Anti-fibrotic activityInhibition of fibroblast proliferation; reduced collagen
Anticancer effectsReduced clonogenicity; apoptosis induction

Properties

IUPAC Name

N-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-22-11-10-19-17(13-22)16-4-2-3-5-18(16)23(19)12-14-6-8-15(9-7-14)20(24)21-25/h2-9,25H,10-13H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVYBPLHWIEHEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=C(C=C4)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701318079
Record name Tubastatin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1252003-15-8
Record name Tubastatin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1252003-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tubastatin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1252003158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tubastatin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TUBASTATIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XTSOX1NF8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.